N-(4-butylphenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-butylphenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyrimidine derivative that exhibits potent pharmacological activity against various diseases.
Scientific Research Applications
Synthesis and Structural Analysis
Research on related compounds to N-(4-butylphenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide has focused on synthesis, structural analysis, and their potential biological activities. For instance, Stolarczyk et al. (2018) presented the synthesis of new 4-thiopyrimidine derivatives, highlighting their crystal structures and cytotoxic activity against various cancer cell lines. These compounds, including variants with substituents at the pyrimidine ring, were characterized using NMR, IR, and mass spectroscopies, and single-crystal X-ray diffraction, revealing significant differences in hydrogen-bond interactions and cytotoxicity profiles (Stolarczyk et al., 2018).
Antiviral and Anticancer Applications
The exploration of pyrimidine derivatives extends to their potential antiviral and anticancer applications. A study by Holý et al. (2002) synthesized 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, demonstrating their inhibitory effects against a range of viruses, including herpes simplex and HIV, highlighting the significance of the pyrimidine scaffold in developing antiviral agents (Holý et al., 2002).
Antioxidant and Anticorrosive Properties
Additionally, Hassan et al. (2010) focused on the synthesis of pyrimidine‐5‐carboxylate derivatives, evaluating their effectiveness as antioxidants and corrosion inhibitors for diesel motor oils. This study underscores the chemical versatility of pyrimidine derivatives in industrial applications, beyond their biological activities (Hassan et al., 2010).
properties
IUPAC Name |
N-(4-butylphenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c1-3-4-5-11-6-8-12(9-7-11)19-15(21)14-13(17)10-18-16(20-14)22-2/h6-10H,3-5H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWKRMMUVDETLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.